N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine
Description
Properties
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS2/c1-3-17-9-13-15(1)23-16(19-13)18-10-14(12-2-8-22-11-12)20-4-6-21-7-5-20/h1-3,8-9,11,14H,4-7,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQYANJXTZFGRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC2=NC3=C(S2)C=CN=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the reaction of α-haloketones with thioamides under basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may bind to DNA or RNA, interfering with their function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Thiazolo[4,5-c]quinolines (e.g., 8m–8q, ): These compounds replace the pyridine ring in the target compound with a quinoline system. Substituents like alkyl or trifluoropropyl chains (e.g., 8m: C15H16N2OS, 272.11 g/mol) improve lipophilicity. Unlike the target compound, these derivatives lack the morpholine-thiophene side chain, resulting in lower polarity .
Muvadenant (): This adenosine receptor antagonist shares the thiazolo[4,5-c]pyridine core but incorporates a 4-methoxy group and a spirocyclic carboxamide side chain. Its dihydropyran substituent enhances rigidity and selectivity for adenosine receptors, contrasting with the target compound’s flexible morpholine-ethyl-thiophene group .
N-phenyl-5-thiophen-2-yl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine ():
This analog substitutes the pyridine’s position 7 with a trifluoromethyl group and position 5 with thiophen-2-yl. The trifluoromethyl group increases metabolic stability compared to the target compound’s morpholine-thiophene side chain .
Substituent Effects on Bioactivity
- Morpholine-containing derivatives (): 2-[2-(morpholin-4-yl)ethyl]thiopyrimidines (e.g., 6c–f) exhibit moderate antimicrobial activity (63–74% yields), suggesting the morpholine group may enhance membrane penetration .
- Thiophene position matters: Thiophen-3-yl (target) vs. thiophen-2-yl () alters steric and electronic interactions. The 3-position may reduce steric hindrance in receptor binding compared to 2-substituted analogs .
Pharmacological Potential
- Adenosine receptor antagonism: The thiazolo[4,5-c]pyridine core is critical for binding, as seen in muvadenant (A2B receptor Ki = 17 nM; ). The target compound’s morpholine-thiophene side chain may modulate selectivity .
Data Tables
Table 1. Structural and Molecular Comparisons
*Calculated based on structural formula.
Biological Activity
N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 302.39 g/mol. The structural features include a thiazolo-pyridine core linked to a morpholinyl and thiophenyl substituent, which may influence its biological activity.
Anticancer Activity
Research indicates that derivatives of thiazolo-pyridine compounds exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against leukemia HL-60 cells with an IC50 value of 158.5 ± 12.5 μM . Additionally, thiazole derivatives have been reported to induce apoptosis in various cancer cell lines, suggesting a promising avenue for cancer therapy.
Antimicrobial Effects
The compound has shown notable antibacterial activity against Gram-positive and Gram-negative bacteria. In one study, derivatives exhibited significant inhibition against Escherichia coli and Staphylococcus aureus . This antimicrobial activity is critical for developing new antibiotics amid rising resistance to existing drugs.
Anti-inflammatory Properties
Thiazolo-pyridine derivatives have also been evaluated for their anti-inflammatory effects. Compounds in this class were found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, certain derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the efficacy of this compound. Key findings include:
- Morpholine Substituent : Enhances solubility and bioavailability.
- Thienyl Group : Contributes to the compound's interaction with biological targets, potentially increasing potency against specific enzymes.
- Thiazole Ring : Plays a pivotal role in the compound's biological activity by stabilizing interactions with target proteins.
Case Studies
- Anticancer Efficacy : A study investigated several thiazolo-pyridine derivatives for their effect on cancer cell proliferation. The results indicated that modifications on the thiazole ring significantly altered the compounds' cytotoxicity profiles against various cancer cell lines.
- In Vivo Anti-inflammatory Testing : In models of induced inflammation (e.g., carrageenan-induced paw edema), certain derivatives exhibited significant reductions in inflammation markers compared to control groups, suggesting potential therapeutic applications in inflammatory diseases.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
